2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Description
This compound is a structurally complex tricyclic sulfanyl acetamide derivative featuring a fused heterocyclic core (8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene) substituted with acetyl, 2-methylphenyl, and 3,4-dimethylphenyl groups.
Properties
IUPAC Name |
2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S2/c1-16-9-10-20(13-18(16)3)29-24(34)15-36-28-30-26-25(21-11-12-31(19(4)33)14-23(21)37-26)27(35)32(28)22-8-6-5-7-17(22)2/h5-10,13H,11-12,14-15H2,1-4H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYHPAZQPSVAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate, followed by alkylation using various halo compounds to yield the corresponding S-alkyl derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could yield a thiol or thioether.
Scientific Research Applications
2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with tricyclic heterocycles reported in marine actinomycete-derived metabolites and plant-derived biomolecules. Below is a comparative analysis based on substituents, bioactivity, and synthesis:
Key Findings:
The acetyl moiety could stabilize the tricyclic core, as seen in SHELX-refined crystal structures of related molecules .
Bioactivity Trends :
- Marine-derived analogs (e.g., Salternamide E) exhibit cytotoxicity, suggesting the target compound’s tricyclic scaffold may also interact with cellular targets like topoisomerases .
- Plant-derived tricyclic alkaloids with methoxy groups show anti-inflammatory activity, implying that the 3,4-dimethylphenyl substituent might modulate similar pathways .
Synthesis Challenges :
- The sulfur-containing tricyclic core in the target compound requires multistep regioselective synthesis, contrasting with simpler bicyclic systems in natural products .
Biological Activity
The compound 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 504.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N4O3S2 |
| Molecular Weight | 504.6 g/mol |
| Structure | Complex tricyclic |
| CAS Number | 1217092-97-1 |
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various Gram-positive and Gram-negative bacteria.
Antibacterial Activity:
Research indicates that compounds with similar structures exhibit antibacterial activity exceeding that of traditional antibiotics like ampicillin and streptomycin by 10–50 fold. The Minimum Inhibitory Concentration (MIC) values for the most active derivatives ranged from 0.004 mg/mL to 0.045 mg/mL against a panel of bacteria including Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity Data
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria | Most Resistant Bacteria |
|---|---|---|---|---|
| Compound 8 | 0.004 | 0.008 | En. cloacae | E. coli |
| Compound 11 | 0.011 | 0.030 | S. aureus | M. flavus |
The mechanism by which this compound exerts its antibacterial effects likely involves the inhibition of key bacterial enzymes or pathways. For instance, docking studies have suggested that it may inhibit the MurB enzyme in E. coli, which is crucial for bacterial cell wall synthesis . Additionally, its interaction with other molecular targets may modulate various biological pathways leading to cell death.
Study on Antimicrobial Efficacy
In a comparative study involving several synthesized derivatives of thiazolidin compounds, the compound exhibited superior antibacterial activity against Enterobacter cloacae, with an MIC of 0.004 mg/mL . The results indicated that modifications to the chemical structure significantly impacted the biological activity.
Cytotoxicity Assessment
Cytotoxicity studies were performed using MTT assays against normal human lung fibroblast cells (MRC5). The results demonstrated that while exhibiting potent antimicrobial activity, the compound maintained a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
